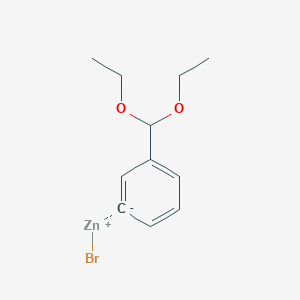
3-(Diethoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethoxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C11H15BrO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Diethoxymethyl)phenylZinc bromide can be synthesized through the direct insertion of zinc into the corresponding aryl bromide in the presence of lithium chloride. . The reaction is typically carried out in tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve larger reactors and more controlled conditions to ensure consistency and purity. The use of automated systems for the addition of reagents and the control of reaction parameters is common to achieve high yields and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethoxymethyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including substitution and addition reactions.
Common Reagents and Conditions
Negishi Coupling: Typically involves the use of palladium or nickel catalysts, along with a base such as potassium carbonate.
Substitution Reactions: Can occur with various electrophiles, including alkyl halides and acyl chlorides, under mild conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the electrophile used in the reaction .
Aplicaciones Científicas De Investigación
3-(Diethoxymethyl)phenylZinc bromide has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of new drug candidates and in the modification of existing drugs to improve their efficacy and reduce side effects.
Mecanismo De Acción
The mechanism of action of 3-(Diethoxymethyl)phenylZinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the electrophile, forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the final product and regenerate the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxy)phenylZinc bromide
- 3-(Ethoxy)phenylZinc bromide
- 3-(Diethoxymethyl)phenylZinc chloride
Uniqueness
3-(Diethoxymethyl)phenylZinc bromide is unique due to its specific functional group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its diethoxymethyl group provides steric and electronic effects that can influence the outcome of the reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C11H15BrO2Zn |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
bromozinc(1+);diethoxymethylbenzene |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-6,8-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SZGFXDINERVNPS-UHFFFAOYSA-M |
SMILES canónico |
CCOC(C1=CC=C[C-]=C1)OCC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




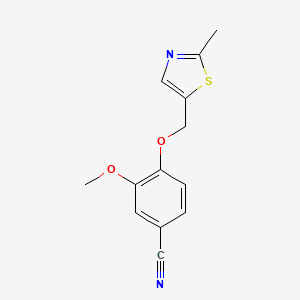

![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)

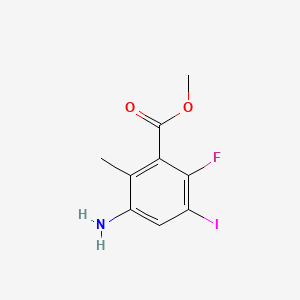

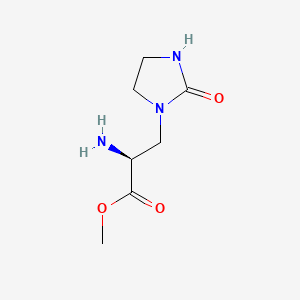
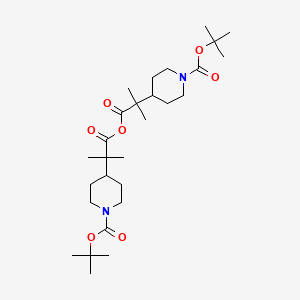
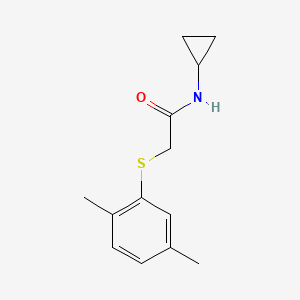

![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
